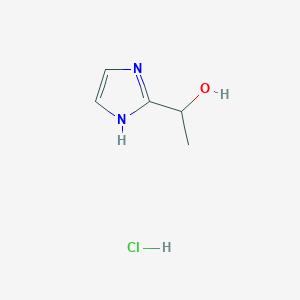

1-(1H-Imidazol-2-yl)ethanol;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-4,8H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWUIFKICARGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 1 1h Imidazol 2 Yl Ethanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-(1H-Imidazol-2-yl)ethanol hydrochloride is expected to reveal distinct signals corresponding to each unique proton in the molecule. The hydrochloride form would likely be analyzed in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆. The protonation of the imidazole (B134444) ring by HCl would lead to a downfield shift for the imidazole protons compared to the free base, due to the increased positive charge and deshielding effect.

The expected proton signals are:

Methyl Protons (-CH₃): A doublet in the upfield region (approx. 1.5-1.7 ppm), split by the adjacent methine proton.

Methine Proton (-CHOH): A quartet (approx. 5.0-5.2 ppm), split by the three protons of the methyl group. Its chemical shift would be influenced by the electronegative oxygen atom.

Imidazole Protons (H-4 and H-5): Two signals in the aromatic region (approx. 7.0-7.5 ppm). In the symmetric imidazolium (B1220033) cation (formed by protonation), these protons may become chemically equivalent, potentially resulting in a single sharp singlet.

Hydroxyl Proton (-OH) and Imidazole N-H Protons: These protons are exchangeable and their signals can be broad or may not be observed, especially in D₂O. In DMSO-d₆, they would appear as distinct, broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(1H-Imidazol-2-yl)ethanol Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH ₃ | 1.5 - 1.7 | Doublet (d) |

| -CH OH | 5.0 - 5.2 | Quartet (q) |

Note: Data is predictive and based on analogous structures. Solvent: DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(1H-Imidazol-2-yl)ethanol hydrochloride, five distinct carbon signals are anticipated.

The expected carbon signals are:

Methyl Carbon (-CH₃): An upfield signal around 20-25 ppm.

Methine Carbon (-CHOH): A signal in the 60-70 ppm range, shifted downfield by the attached hydroxyl group.

Imidazole Carbon (C-2): This carbon, bonded to the ethanol (B145695) side chain, would appear significantly downfield (approx. 145-150 ppm) due to its position between two nitrogen atoms.

Imidazole Carbons (C-4 and C-5): These would resonate in the aromatic region (approx. 120-130 ppm). Similar to the protons, they may be equivalent in the protonated form.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(1H-Imidazol-2-yl)ethanol Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 20 - 25 |

| -C HOH | 60 - 70 |

| Imidazole C -4/5 | 120 - 130 |

Note: Data is predictive and based on analogous structures. Solvent: DMSO-d₆.

Advanced Two-Dimensional NMR Techniques

To confirm the structural assignments from 1D NMR, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methyl doublet and the methine quartet, confirming their spin-spin coupling and proximity within the ethanol fragment.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between the methyl protons and the methyl carbon, the methine proton and the methine carbon, and the imidazole C-H protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key correlations would be expected from the methine proton to the imidazole C-2 carbon, definitively linking the ethanol side chain to the correct position on the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1-(1H-Imidazol-2-yl)ethanol hydrochloride would display characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride would introduce features related to the imidazolium cation.

Key expected vibrational bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H Stretch: Broad absorptions in the 2500-3200 cm⁻¹ range, characteristic of the N-H stretches within the protonated imidazolium ring.

C-H Stretch: Aliphatic C-H stretching from the ethanol side chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the imidazole ring would be observed just above 3000 cm⁻¹.

C=N and C=C Stretch: Ring stretching vibrations for the imidazole moiety are expected in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol would be prominent in the 1050-1150 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for 1-(1H-Imidazol-2-yl)ethanol Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Imidazolium) | 2500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=N / C=C Stretch (Ring) | 1400 - 1650 | Medium-Strong |

Note: Data is predictive and based on analogous structures.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C-O and O-H), Raman is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of 1-(1H-Imidazol-2-yl)ethanol hydrochloride, the symmetric breathing vibrations of the imidazole ring would be expected to produce a strong and sharp signal, which is a characteristic feature for aromatic systems. Aliphatic C-H stretching and bending modes would also be visible. Due to the centrosymmetric nature of C=C and C=N bonds in the ring, their stretching vibrations often yield stronger Raman signals compared to their IR absorptions. The C-C bond of the ethanol backbone would also be Raman active. A detailed analysis is precluded by the lack of experimental data.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific experimental UV-Vis spectroscopic data, such as absorption maxima (λmax) or molar absorptivity values, for 1-(1H-Imidazol-2-yl)ethanol hydrochloride was found in the reviewed literature. While UV-Vis spectroscopy is a common technique for analyzing compounds with chromophores like the imidazole ring, published spectra for this specific molecule are not available.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Detailed high-resolution mass spectrometry (HRMS) data, including precise molecular mass and fragmentation patterns for 1-(1H-Imidazol-2-yl)ethanol hydrochloride, has not been reported in the available scientific literature. Such data would be crucial for confirming the elemental composition and elucidating the fragmentation pathways of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of 1-(1H-Imidazol-2-yl)ethanol hydrochloride. Consequently, crystallographic parameters such as unit cell dimensions, space group, and the refined three-dimensional atomic coordinates are not available.

Crystal Packing and Intermolecular Hydrogen Bonding Network Investigations

Without a determined crystal structure, information regarding the crystal packing and the network of intermolecular hydrogen bonds for 1-(1H-Imidazol-2-yl)ethanol hydrochloride remains unknown. Such analysis would provide valuable insights into the solid-state architecture and the supramolecular interactions governed by the hydroxyl and imidazolium groups.

Conformational Analysis in the Solid State

The conformation of a molecule in its crystalline form is dictated by a delicate balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. For molecules like 1-(1H-Imidazol-2-yl)ethanol hydrochloride, the relative orientation of the imidazole ring and the ethanol substituent is a key conformational determinant.

In analogous structures, such as the benzimidazole (B57391) derivative (±)-1-(1H-Benzimidazol-2-yl)ethanol, the asymmetric unit of the crystal lattice contains two crystallographically independent molecules. nih.goviucr.org This suggests that even subtle differences in the local environment within the crystal can lead to distinct molecular conformations. In this benzimidazole analog, the fused benzene (B151609) and imidazole ring systems are nearly coplanar. nih.goviucr.org

The planarity of the imidazole ring is a common feature in such heterocyclic compounds. nih.goviucr.org The primary conformational flexibility in 1-(1H-Imidazol-2-yl)ethanol hydrochloride would arise from the rotation around the single bonds connecting the ethanol side chain to the imidazole ring. The specific torsion angles adopted in the solid state would be those that minimize steric hindrance while maximizing the strength of the intermolecular hydrogen bonds.

Interactive Table of Crystallographic Data for an Analogous Compound: (±)-1-(1H-Benzimidazol-2-yl)ethanol nih.govresearchgate.netiucr.org

| Parameter | Value |

|---|---|

| Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 13.734 (3) |

| b (Å) | 15.376 (3) |

| c (Å) | 7.9163 (16) |

| V (ų) | 1671.7 (6) |

Interactive Table of Hydrogen Bond Geometry in (±)-1-(1H-Benzimidazol-2-yl)ethanol iucr.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1···N3 | 0.82 | 1.91 | 2.713 (4) | 165 |

| N4—H4···O1ⁱ | 0.86 | 1.97 | 2.828 (4) | 178 |

| O2—H2···N2ⁱⁱ | 0.82 | 1.93 | 2.743 (4) | 170 |

| N1—H1A···O2ⁱⁱⁱ | 0.86 | 1.93 | 2.751 (4) | 160 |

Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) x, y, z-1; (iii) x-1/2, -y+1/2, -z

While direct experimental data for 1-(1H-Imidazol-2-yl)ethanol hydrochloride is not available, the analysis of its structural analogs provides a robust framework for understanding its likely solid-state conformation. The structure is expected to be heavily influenced by a strong and extensive network of hydrogen bonds involving the protonated imidazole ring, the hydroxyl group, and the chloride counter-ion, which collectively dictate the molecular packing and the orientation of the ethanol substituent relative to the heterocyclic ring.

Chemical Transformations and Derivatization Studies of 1 1h Imidazol 2 Yl Ethanol Hydrochloride

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety is a key site for functionalization, readily participating in reactions typical of alcohols, such as esterification, etherification, and oxidation.

The hydroxyl group of 1-(1H-Imidazol-2-yl)ethanol can be converted into esters and ethers through various synthetic methods. Esterification is commonly achieved by reaction with acylating agents, while etherification typically involves reaction with alkyl halides or related electrophiles.

Esterification: The formation of esters from the parent alcohol can be accomplished using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. Chemoenzymatic methods also provide a route to these derivatives. For instance, studies on analogous structures, such as (±)-trans-2-(1H-imidazol-1-yl)cyclohexanol, have demonstrated successful enantioselective acylation using vinyl acetate (B1210297) catalyzed by enzymes like Novozym® 435, highlighting a modern approach to generating chiral ester derivatives. researchgate.net

Etherification: The synthesis of ethers from 1-(1H-Imidazol-2-yl)ethanol can be carried out via reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide. Alternatively, acid-catalyzed etherification processes, which have been studied for the conversion of biorenewable resources like glycerol (B35011) using alcohols such as 1-phenyl ethanol (B145695), provide a framework for the types of conditions that could be applied. researchgate.net

| Transformation | Reagent Class | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Acyl Chlorides / Anhydrides | Base (e.g., pyridine, triethylamine), aprotic solvent | Ester |

| Esterification | Carboxylic Acids | Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification) | Ester |

| Enzymatic Acylation | Vinyl Acetate | Immobilized lipase (B570770) (e.g., Novozym® 435), organic solvent | Chiral Ester |

| Etherification | Alkyl Halides (R-X) | Strong base (e.g., NaH), polar aprotic solvent (e.g., THF, DMF) | Ether |

The secondary alcohol group in 1-(1H-Imidazol-2-yl)ethanol can be selectively oxidized to the corresponding ketone, 1-(1H-Imidazol-2-yl)ethanone (also known as 2-acetylimidazole). nih.govachemblock.com The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or reactions at the imidazole (B134444) ring.

Research on the closely related compound 1-(1H-benzo[d]imidazol-2-yl)ethanol has shown that it can be effectively oxidized to 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net This transformation was achieved using a ruthenium complex as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net This catalytic system is indicative of modern, milder oxidation methods that are often compatible with sensitive heterocyclic systems. Other established methods for the oxidation of secondary alcohols, such as those employing chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern and Dess-Martin oxidations, are also applicable. The imidazole ring itself is generally resistant to oxidizing agents like chromic acid but can be attacked by stronger reagents like perbenzoic acid. pharmaguideline.com

| Substrate | Catalyst | Oxidant | Product | Reference |

|---|---|---|---|---|

| 1-(1H-benzo[d]imidazol-2-yl)ethanol | Ruthenium Complex (Ru(bpbp)(pbb)Cl) | Hydrogen Peroxide (H₂O₂) | 1-(1H-benzo[d]imidazol-2-yl)ethanone | researchgate.net |

Reactions at the Imidazole Nitrogen Centers

The imidazole ring of 1-(1H-Imidazol-2-yl)ethanol contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type imine nitrogen (N3). This arrangement allows for tautomerism and provides sites for both alkylation/acylation and protonation.

The N-H proton of the imidazole ring is weakly acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in N-alkylation and N-acylation reactions. pharmaguideline.com Because of the two non-equivalent nitrogen atoms, these reactions can potentially yield two different regioisomers.

N-Alkylation: The alkylation of imidazoles is a common transformation. researchgate.netresearchgate.net The reaction typically proceeds by deprotonation with a base followed by reaction with an alkyl halide. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituent on the imidazole ring, the choice of the alkylating agent, the base, and the solvent. Studies on related heterocyclic systems like indazoles have shown that steric and electronic effects of ring substituents significantly impact the N1/N2 product ratio. nih.gov Phase-transfer catalysis is an effective method for achieving N-alkylation under mild conditions. researchgate.net

N-Acylation: Acylation of the imidazole nitrogen can be achieved using reagents such as acyl chlorides or acid anhydrides. researchgate.net These reactions typically occur readily due to the nucleophilicity of the deprotonated imidazole. The resulting N-acylimidazoles are themselves useful intermediates in organic synthesis.

The imidazole ring is basic, primarily due to the lone pair of electrons on the sp²-hybridized nitrogen atom (N3). This nitrogen can be protonated by acids to form stable imidazolium (B1220033) salts. pharmaguideline.com The title compound, being a hydrochloride, exists in this protonated form.

The basicity of the imidazole ring is quantified by its pKa value. The pKa for the protonation of the imidazole ring is typically in the range of 6.0-7.0. For example, the imidazole side chain in the amino acid histidine has a pKa of approximately 6.8-7.0, allowing it to function as a proton donor or acceptor under physiological pH conditions. nih.govresearchgate.net In histamine, a related molecule, the imidazole ring's pKa is about 5.8, while the side-chain amino group has a pKa of 9.4. wikipedia.org In the case of 1-(1H-Imidazol-2-yl)ethanol hydrochloride, the proton resides on one of the ring nitrogens, creating a stable, crystalline salt. The equilibrium between the protonated (imidazolium) and neutral forms is dependent on the pH of the solution.

| Compound | Functional Group | Approximate pKa | Reference |

|---|---|---|---|

| Histamine | Imidazole Ring | ~5.8 | wikipedia.org |

| Histidine | Imidazole Side Chain | ~6.8-7.0 | nih.gov |

| Generic Imidazole | Imidazole Ring | ~7.0 | pharmaguideline.com |

Functionalization and Modification of the Imidazole Ring

Beyond reactions at the nitrogen and hydroxyl centers, the carbon framework of the imidazole ring itself can be modified. The C4 and C5 positions are susceptible to electrophilic substitution, while the C2 position, being the most acidic, can also be functionalized, although it is already substituted in the title compound. nih.gov

The general reactivity trend for electrophilic substitution on the imidazole ring is C5 > C4. nih.gov Modern synthetic methods have enabled the regioselective functionalization of these positions, particularly through transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed direct arylation has been developed for the selective C5- and C2-arylation of N-protected imidazoles. nih.gov

To access the less reactive C4 position, a strategy known as the "SEM-switch" has been developed. This involves protecting the imidazole at N1 with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, performing a reaction at the C5 position, and then inducing a switch of the SEM group from N1 to N3. This transposition activates the original C4 position for subsequent functionalization. nih.gov Another approach to ring functionalization involves deprotonation with strong bases (e.g., organolithium reagents) to generate lithiated intermediates, which can then react with various electrophiles. nih.gov These strategies provide powerful tools for creating complex, polysubstituted imidazole derivatives starting from simpler precursors.

Electrophilic and Nucleophilic Substitution Strategies

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity towards nucleophiles is more nuanced and often requires activation of the substrate.

Electrophilic Substitution: The imidazole nucleus generally undergoes electrophilic substitution at the C4 or C5 positions due to the formation of a more stable cationic intermediate compared to substitution at the C2 position. globalresearchonline.netuobabylon.edu.iq Reactions such as nitration with nitric acid in sulfuric acid, or sulfonation, typically yield 4- or 5-substituted products. uobabylon.edu.iq Halogenation can also occur at these positions. uobabylon.edu.iq While substitution at the C2 position is less common, it can be achieved, particularly if the C4 and C5 positions are already blocked. uobabylon.edu.iq Coupling reactions with diazonium salts have been shown to occur at the C2 position, yielding azo compounds. uobabylon.edu.iq

Nucleophilic Substitution via 2-Acylimidazole Intermediates: Direct nucleophilic substitution on the imidazole ring is generally challenging unless there are strong electron-withdrawing groups present. globalresearchonline.netpharmaguideline.com A more effective strategy involves the transformation of the 1-(1H-imidazol-2-yl)ethanol into its oxidized form, 1-(1H-imidazol-2-yl)ethanone (a 2-acylimidazole). This intermediate serves as a highly versatile electrophile.

2-Acylimidazoles are widely regarded as powerful ester or amide surrogates in asymmetric synthesis. researchgate.net The imidazole moiety acts as a stable activating group that can be readily transformed or cleaved after a desired chemical modification has been performed on the acyl group. nih.govacs.org This approach has been successfully employed in stereodivergent allylic alkylation reactions, where the 2-acylimidazole acts as the nucleophile (in its enolate form) in a dual-catalysis system to afford α-allylated products with high stereoselectivity. nih.gov The resulting functionalized 2-acylimidazole can then be converted into a variety of other carbonyl compounds, including aldehydes, ketones, esters, and amides, demonstrating the utility of the imidazole group as a removable and transformable activating unit. nih.gov

| Transformation Type | Reagents/Conditions | Product Type | Reference |

| Electrophilic Substitution | |||

| Nitration | HNO₃, H₂SO₄ | 4-Nitroimidazole or 5-Nitroimidazole derivative | uobabylon.edu.iq |

| Azo Coupling | Diazonium Salt (e.g., C₆H₅N₂Cl) | 2-(Phenylazo)imidazole derivative | uobabylon.edu.iq |

| Nucleophilic Substitution | |||

| α-Allylation (via 2-acylimidazole) | Allylic Bromide, Ni/Ir dual catalyst system | α-Allylated 2-acylimidazole | nih.govsnnu.edu.cn |

| Conversion to Ester (from 2-acylimidazole) | Alcohol, Acid/Base catalyst | Ester | nih.gov |

| Conversion to Amide (from 2-acylimidazole) | Amine | Amide | nih.gov |

Side-Chain Elaboration at the Imidazole Ring

The ethanol side-chain of 1-(1H-Imidazol-2-yl)ethanol provides a key handle for derivatization through a variety of well-established alcohol reactions. These modifications can alter the molecule's physical and chemical properties and introduce new functionalities.

Oxidation to Ketone: One of the most synthetically valuable transformations is the oxidation of the secondary alcohol to the corresponding ketone, 1-(1H-imidazol-2-yl)ethanone. This reaction creates a versatile 2-acylimidazole intermediate, as discussed in the previous section. Various oxidizing agents can be employed for this purpose. For instance, the catalytic oxidation of the analogous compound, 1-(1H-benzo[d]imidazol-2-yl)ethanol, has been successfully achieved using a Ruthenium complex with hydrogen peroxide as the oxidant. researchgate.net

Esterification and Etherification: The hydroxyl group can readily undergo esterification when treated with carboxylic acids (under Fischer esterification conditions), acyl chlorides, or acid anhydrides. masterorganicchemistry.com This reaction allows for the introduction of a wide range of acyl groups onto the side chain. Similarly, ether derivatives can be prepared through reactions such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good leaving group (H₂O) upon protonation with a strong acid. In the presence of halide ions, this allows for a nucleophilic substitution reaction to occur, converting the alcohol into the corresponding alkyl halide. libretexts.org The reaction with primary and secondary alcohols can proceed via an SN2 or SN1 mechanism, depending on the specific substrate and reaction conditions. libretexts.org This transformation provides a precursor for further nucleophilic substitution reactions at the side-chain carbon.

| Reaction Type | Reagents | Product | Reference |

| Oxidation | Ru complex, H₂O₂ (by analogy) | 1-(1H-Imidazol-2-yl)ethanone | researchgate.net |

| Esterification | Carboxylic Acid, H⁺ catalyst | Ester derivative | masterorganicchemistry.com |

| Conversion to Halide | HX (e.g., HBr, HCl) | 1-(2-Haloethyl)-1H-imidazole | libretexts.org |

Synthesis of Polyheterocyclic Systems Derived from 1-(1H-Imidazol-2-yl)ethanol as a Synthon

The bifunctional nature of 1-(1H-imidazol-2-yl)ethanol, possessing both a nucleophilic imidazole ring (specifically the N-H proton and the pyridine-type nitrogen) and a reactive hydroxyl group, makes it a valuable synthon for constructing more complex, fused polyheterocyclic systems.

One established strategy for forming such systems involves the reaction of a bifunctional imidazole with a suitable electrophilic partner. For example, research on 1H-imidazole-2-thiols has shown that they can react with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in a base-catalyzed reaction. This process involves both the thiol and the N-H groups of the imidazole participating in a cyclization to yield 5H-imidazo[2,1-b] nih.govsnnu.edu.cnthiazine derivatives. researchgate.net This demonstrates a pathway where a 2-substituted imidazole can be used to build a fused six-membered ring.

Another approach involves the construction of an imidazole ring onto a different heterocyclic scaffold, using a precursor bearing a side chain similar to the title compound. For instance, ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can be cyclized in the presence of concentrated sulfuric acid to afford a 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. core.ac.uk This reaction highlights how a 2-hydroxyethyl side chain attached to a nitrogen atom can be effectively used to form a fused imidazole ring. This provides a strong model for how 1-(1H-imidazol-2-yl)ethanol could be utilized in the synthesis of imidazo-fused heterocycles.

Furthermore, general methodologies exist for the synthesis of substituted imidazoles from 1,2-aminoalcohols through a sequence of acylation, oxidation, imine formation, and cyclization. researchgate.net This principle can be adapted, using 1-(1H-imidazol-2-yl)ethanol as the starting framework to build additional rings, leveraging the reactivity of both the imidazole N-H and the ethanol hydroxyl group.

| Target Heterocyclic System | Synthetic Strategy | Key Intermediates | Reference |

| Imidazo[2,1-b] nih.govsnnu.edu.cnthiazines | Cyclization of 2-thioimidazoles with enynones | 1H-Imidazole-2-thiol derivative | researchgate.net |

| Imidazo[1,2-b]pyrazoles | Acid-catalyzed cyclization of N-(2-hydroxyethyl)pyrazole | 5-Amino-1-(2-hydroxyethyl)pyrazole derivative | core.ac.uk |

| Fused Imidazole-Azepines | Multi-step sequence: acylation, oxidation, imine formation, cyclization | N-acylated amino alcohol | researchgate.net |

Theoretical and Computational Investigations of 1 1h Imidazol 2 Yl Ethanol Hydrochloride

Reaction Mechanism Elucidation through Computational Chemistry

There is no available research that specifically elucidates the reaction mechanisms of 1-(1H-Imidazol-2-yl)ethanol hydrochloride through computational chemistry. Such studies would typically involve quantum mechanical calculations to map reaction pathways, identify transition states, and determine activation energies for its formation or subsequent reactions. This information remains uninvestigated for this particular compound in the public domain.

Studies on Electronic Descriptors and Reactivity Parameters

Similarly, specific studies on the electronic descriptors and reactivity parameters for 1-(1H-Imidazol-2-yl)ethanol hydrochloride are not found in the available literature. These investigations would involve calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui functions to predict the molecule's reactivity and sites for electrophilic or nucleophilic attack. While general principles of imidazole (B134444) chemistry can provide a basic understanding, detailed, calculated parameters for this specific hydrochloride salt have not been published.

Catalytic Applications of 1 1h Imidazol 2 Yl Ethanol Hydrochloride and Its Derivatives

Role as an Organocatalyst

While direct organocatalytic applications of 1-(1H-Imidazol-2-yl)ethanol hydrochloride are not extensively documented in dedicated studies, the broader class of imidazole (B134444) derivatives and imidazolium (B1220033) salts, to which it belongs, are well-established organocatalysts. Imidazolium salts can function as catalysts in various organic transformations, often by acting as precursors to N-heterocyclic carbenes (NHCs). These NHCs are potent nucleophilic catalysts for reactions such as the benzoin (B196080) condensation, Stetter reaction, and transesterification.

The catalytic activity of imidazolium salts is often realized upon deprotonation to form the corresponding NHC. In the case of 1-(1H-Imidazol-2-yl)ethanol hydrochloride, the presence of a base would be required to generate the free carbene. The resulting NHC could then participate in catalytic cycles. For instance, in the acylation of alcohols, an NHC can act as a nucleophilic catalyst.

A plausible organocatalytic application is in the Michael addition reaction, where imidazolium chloride has been shown to be an effective catalyst. nih.gov The catalytic cycle would likely involve the activation of the Michael acceptor by the imidazolium salt.

| Reaction Type | Catalyst System | Substrate Scope | Typical Yield (%) |

| Michael Addition | Imidazolium Chloride | Various amines and α,β-unsaturated compounds | 85-95 nih.gov |

| Acylation of Alcohols | Imidazol(in)ium-2-thiocarboxylates (NHC precursors) | Benzyl alcohol, vinyl acetate (B1210297) | 70-90 acs.org |

| Benzoin Condensation | Imidazol(in)ium-2-thiocarboxylates (NHC precursors) | Benzaldehyde | 60-85 acs.org |

Application in Transition Metal Catalysis

Derivatives of 1-(1H-Imidazol-2-yl)ethanol are valuable as ligands in transition metal catalysis. The imidazole ring can be readily converted into an N-heterocyclic carbene (NHC), which is a strong σ-donor ligand that forms stable complexes with a variety of transition metals, including ruthenium, rhodium, palladium, and iridium. uliege.beresearchgate.net These NHC-metal complexes are highly effective catalysts for a range of organic transformations.

Imidazolium salts, such as 1-(1H-Imidazol-2-yl)ethanol hydrochloride, serve as convenient precursors for the in-situ generation of NHC ligands. uliege.be The combination of an imidazolium salt with a suitable metal precursor and a base allows for the facile formation of the active NHC-metal catalyst. This approach has been successfully employed in olefin metathesis and cyclopropanation reactions using ruthenium catalysts. uliege.be

The hydroxyl group in 1-(1H-Imidazol-2-yl)ethanol can also coordinate to the metal center, potentially leading to bidentate ligands that can enhance the stability and modify the reactivity of the catalytic complex. nbinno.com

| Catalytic Reaction | Metal Center | Ligand Type | Key Features |

| Olefin Metathesis | Ruthenium | N-Heterocyclic Carbene (from imidazolium precursor) | High activity and stability. uliege.be |

| Cyclopropanation | Ruthenium | N-Heterocyclic Carbene (from imidazolium precursor) | Efficient synthesis of cyclopropanes. uliege.be |

| Cross-Coupling Reactions | Palladium | N-Heterocyclic Carbene | Versatile for C-C and C-N bond formation. |

| Hydrogenation | Rhodium/Iridium | N-Heterocyclic Carbene | Effective for the reduction of various functional groups. |

Development of Asymmetric Catalytic Systems

The chiral center at the ethanol (B145695) moiety of 1-(1H-Imidazol-2-yl)ethanol makes it an attractive building block for the development of asymmetric catalytic systems. Chiral ligands derived from this scaffold can be used to induce enantioselectivity in metal-catalyzed reactions. The synthesis of chiral ligands often involves the modification of the hydroxyl group or the nitrogen atoms of the imidazole ring.

Chiral imidazoline (B1206853) and imidazolidine-4-one based ligands have been successfully employed in asymmetric catalysis. beilstein-archives.orgnih.gov These ligands, when complexed with copper(II), have shown to be efficient catalysts for asymmetric Henry reactions, yielding products with high enantiomeric excess. nih.gov The development of chiral ligands from 1-(1H-Imidazol-2-yl)ethanol would follow similar design principles, where the stereochemistry of the ligand dictates the facial selectivity of the substrate's approach to the metal center.

The synthesis of C2-symmetric chiral ligands, such as bis(imidazolinyl)thiophenes, from enantiopure amino alcohols has been reported to give good to excellent enantioselectivity in copper-catalyzed Friedel–Crafts alkylations. nih.gov This highlights the potential of using chiral 1-(1H-Imidazol-2-yl)ethanol to create novel and effective chiral ligands.

| Asymmetric Reaction | Catalyst System | Chiral Ligand Scaffold | Enantioselectivity (ee %) |

| Henry Reaction | Copper(II) complexes | 2-(Pyridin-2-yl)imidazolidin-4-one derivatives | Up to 95% nih.gov |

| Friedel–Crafts Alkylation | Copper(II) Triflate | 2,5-Bis(oxazolinyl)thiophene | Up to 81% nih.gov |

| Aldol Reaction | Proline-derivatized imidazolidin-4-one | Organocatalyst | Moderate beilstein-archives.org |

Mechanistic Studies of Catalytic Processes

Mechanistic studies of catalytic processes involving imidazole derivatives often focus on the role of the N-heterocyclic carbene (NHC) generated from an imidazolium salt precursor. The general mechanism for organocatalysis by an NHC involves the nucleophilic attack of the carbene on an electrophilic substrate, leading to the formation of a key intermediate, often referred to as the Breslow intermediate in the context of the benzoin condensation. This intermediate then reacts with another substrate molecule to afford the product and regenerate the NHC catalyst.

In transition metal catalysis, the NHC ligand plays a crucial role in stabilizing the metal center and modulating its electronic and steric properties. The strong σ-donating character of the NHC ligand enhances the electron density on the metal, which can influence the rates of oxidative addition and reductive elimination steps in catalytic cycles.

The role of the hydrochloride in 1-(1H-Imidazol-2-yl)ethanol hydrochloride is primarily to provide a stable, isolable precursor to the catalytically active species. In imidazolium-based ionic liquids used as catalysts, the chloride anion has been shown to play a direct role in the catalytic cycle, for example, by facilitating the protonation of substrates in hydrochlorination reactions. mdpi.com Mechanistic investigations into the catalytic activity of such systems often employ techniques like kinetic studies, in-situ spectroscopy, and computational modeling to elucidate the reaction pathways and the structure of key intermediates.

| Catalytic Process | Key Mechanistic Feature | Investigative Techniques |

| NHC Organocatalysis | Formation of Breslow-type intermediates | NMR spectroscopy, Deuterium labeling studies |

| Transition Metal Catalysis with NHC ligands | Strong σ-donation from NHC to metal center | X-ray crystallography, DFT calculations |

| Imidazolium Salt Catalysis | Anion participation in the catalytic cycle | Kinetic studies, In-situ IR spectroscopy |

Future Research Directions and Unexplored Avenues in the Chemistry of 1 1h Imidazol 2 Yl Ethanol Hydrochloride

Development of Sustainable and Economical Synthetic Routes

The pursuit of green chemistry is a paramount goal in modern synthetic organic chemistry. Future research into the synthesis of 1-(1H-imidazol-2-yl)ethanol hydrochloride should prioritize the development of sustainable and economical routes that minimize environmental impact and reduce costs.

Current synthetic strategies for imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov To address these limitations, several avenues for future investigation are proposed:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical catalysis. rsc.org Future research could focus on identifying or engineering enzymes, such as alcohol dehydrogenases or lyases, capable of catalyzing the synthesis of 1-(1H-imidazol-2-yl)ethanol from simple, renewable starting materials. A potential biocatalytic route could involve the enzymatic conversion of L-histidine to imidazole-4-pyruvic acid, followed by a decarboxylation and reduction sequence. rsc.org

Renewable Feedstocks : Investigating the synthesis of the target molecule from biomass-derived starting materials would significantly enhance its sustainability profile. Research could explore pathways from platform chemicals like furfural (B47365) or hydroxymethylfurfural, which can be obtained from lignocellulosic biomass.

Green Solvents and Catalysts : The exploration of water, supercritical fluids, or bio-based solvents in the synthesis would reduce the reliance on volatile organic compounds. researchgate.net Furthermore, the development of reusable solid acid or base catalysts, such as zeolites or functionalized polymers, could replace homogeneous catalysts, simplifying purification and reducing waste. acs.org For instance, the use of a PEG-SOCl catalyst in water has been shown to be an effective and recyclable system for the synthesis of other imidazole derivatives. researchgate.net

One-Pot Syntheses : Designing one-pot, multi-component reactions would improve process efficiency by reducing the number of isolation and purification steps. nih.gov A potential one-pot synthesis could involve the reaction of an appropriate aldehyde, a source of ammonia (B1221849), and a C2-building block under optimized, environmentally friendly conditions.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for 1-(1H-Imidazol-2-yl)ethanol Hydrochloride

| Strategy | Potential Starting Materials | Catalyst/Medium | Key Advantages |

| Biocatalysis | L-Histidine, sugars | Enzymes (e.g., dehydrogenases) in aqueous buffer | High selectivity, mild conditions, renewable resources. rsc.org |

| Renewable Feedstocks | Furfural, Glyoxal | Heterogeneous catalysts | Utilization of biomass, potential for cost reduction. |

| Green Solvents | Glyoxal, Ammonia, Acetaldehyde (B116499) | Water, Ionic Liquids, PEG-SOCl | Reduced environmental impact, catalyst recyclability. researchgate.net |

| One-Pot Synthesis | Aldehyde, Ammonia source, C2-synthon | Various green catalysts | Increased efficiency, reduced waste and energy consumption. nih.gov |

Advanced Strategies for Targeted Derivatization

The presence of multiple reactive sites in 1-(1H-imidazol-2-yl)ethanol—the N1 and N3 positions of the imidazole ring, the C4 and C5 positions, and the hydroxyl group—offers a rich landscape for targeted derivatization. Future research should focus on developing selective and efficient methods to functionalize this molecule to create a diverse library of novel compounds with tailored properties.

Selective N-Functionalization : Differentiating between the N1 and N3 positions of the imidazole ring for selective alkylation, arylation, or acylation is a key challenge. Advanced strategies could involve the use of protecting groups or directing groups to achieve regioselective functionalization. The "SEM-switch" strategy, which involves the transposition of a 2-(trimethylsilyl)ethoxymethyl (SEM) group from N1 to N3, could be explored to enable regioselective N-alkylation. acs.org

C-H Functionalization : Direct C-H functionalization of the imidazole ring at the C4 and C5 positions represents a highly atom-economical approach to introduce new substituents. acs.org Future work could explore transition-metal-catalyzed C-H activation/cross-coupling reactions to introduce aryl, alkyl, or other functional groups. Palladium-catalyzed Suzuki-Miyaura cross-coupling of haloimidazoles has proven effective for other derivatives and could be adapted. nih.govgoogle.com

Derivatization via N-Oxides : The conversion of the imidazole nitrogen to an N-oxide can alter the reactivity of the ring, enabling novel functionalization patterns. rsc.orgresearchgate.netrsc.org For instance, imidazole N-oxides can undergo nucleophilic substitution of a hydrogen atom at the C5 position or participate in cycloaddition reactions. rsc.orgresearchgate.netrsc.org

Modification of the Ethanol (B145695) Side Chain : The hydroxyl group of the ethanol substituent is a prime target for derivatization. Future research could focus on the synthesis of a wide range of esters and ethers with diverse functionalities. acs.orgnih.gov These modifications can significantly impact the biological activity and material properties of the resulting compounds. For example, ester derivatives of similar imidazole-containing alcohols have shown potential as anticonvulsant agents. acs.org

A summary of potential derivatization strategies is provided in Table 2.

Table 2: Advanced Derivatization Strategies for 1-(1H-Imidazol-2-yl)ethanol

| Reactive Site | Derivatization Strategy | Potential Reagents | Expected Products |

| Imidazole Nitrogen (N1/N3) | Regioselective Alkylation/Arylation | Alkyl halides, Aryl boronic acids | N-substituted imidazoles |

| Imidazole Carbon (C4/C5) | C-H Arylation | Aryl halides with Pd catalyst | C-arylated imidazoles |

| Imidazole Ring | Functionalization via N-Oxide | Peroxy acids, Nucleophiles | C5-substituted imidazoles |

| Ethanol Hydroxyl Group | Esterification/Etherification | Carboxylic acids, Alkyl halides | Esters and ethers |

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of continuous flow chemistry and high-throughput synthesis methodologies offers a transformative approach to the synthesis and screening of derivatives of 1-(1H-imidazol-2-yl)ethanol hydrochloride. These technologies can accelerate the discovery of new compounds with desired properties.

Continuous Flow Synthesis : The synthesis of the target molecule and its derivatives can be adapted to continuous flow microreactor systems. acs.org Flow chemistry offers advantages such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety for handling hazardous intermediates, and improved scalability. acs.orgrsc.org The continuous flow synthesis of related imidazo[1,2-a]heterocycles has been successfully demonstrated, showcasing the potential of this technology for imidazole synthesis. researchgate.net

High-Throughput Library Synthesis : Automated platforms can be employed for the parallel synthesis of a large library of derivatives. acs.orgrsc.org By systematically varying the substituents on the imidazole ring and the ethanol side chain, a diverse collection of compounds can be rapidly generated for screening in various applications, such as drug discovery or materials science. researchgate.net

Automated Reaction Optimization : Robotic systems can be utilized to perform a large number of experiments to rapidly optimize reaction conditions for the synthesis and derivatization of the target compound. acs.org This can significantly reduce the time and resources required for process development.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the fundamental structure-reactivity relationships of molecules. Future theoretical studies on 1-(1H-imidazol-2-yl)ethanol hydrochloride can provide valuable insights to guide synthetic efforts and predict the properties of its derivatives.

Tautomerism and Reactivity : The tautomeric equilibrium between the 1H and 3H forms of the imidazole ring plays a crucial role in its reactivity. rsc.orgtandfonline.com Density Functional Theory (DFT) calculations can be employed to investigate the relative stabilities of the tautomers of 1-(1H-imidazol-2-yl)ethanol and how this equilibrium is influenced by the ethanol substituent, solvent effects, and protonation. researchgate.netresearchgate.net Understanding the tautomeric preference is key to predicting the regioselectivity of derivatization reactions. rsc.org

Electronic Structure and Reactivity Descriptors : Computational methods can be used to calculate various electronic structure properties and reactivity descriptors, such as atomic charges, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. google.com These parameters can help to identify the most nucleophilic and electrophilic sites in the molecule, providing a rational basis for designing selective derivatization strategies. rsc.org

Quantitative Structure-Activity Relationship (QSAR) : For applications in drug discovery, QSAR studies can be performed on a library of derivatives to correlate their structural features with their biological activity. acs.org This can lead to the development of predictive models that can guide the design of more potent and selective compounds.

Potential in Advanced Materials Development

The unique structural features of 1-(1H-imidazol-2-yl)ethanol make it an attractive building block for the development of advanced materials with novel properties and functionalities.

Imidazole-Based Polymers : The hydroxyl group of the molecule can be utilized as a functional handle for polymerization or for grafting onto existing polymer backbones. semanticscholar.orgmdpi.com The resulting imidazole-containing polymers could find applications as proton exchange membranes in fuel cells, as the imidazole moiety can facilitate proton transport. researchgate.net They could also be explored as bioactive materials due to the biological activity associated with the imidazole ring. researchgate.net

Metal-Organic Frameworks (MOFs) : The imidazole nitrogen atoms can act as ligands to coordinate with metal ions, enabling the construction of MOFs. rsc.orgacs.orgrsc.org By incorporating 1-(1H-imidazol-2-yl)ethanol or its derivatives as linkers, novel MOFs with tailored pore sizes and functionalities could be designed for applications in gas storage, separation, and catalysis. rsc.orgacs.orgrsc.org

Functional Coatings : Imidazole derivatives have been investigated for their use in antifouling coatings. researchgate.net The ability of the imidazole ring to coordinate with metal ions can be exploited to develop coatings that resist the settlement of marine organisms. The hydroxyl group could be used to anchor the molecule to a surface.

Nitrogen-Doped Carbons : Imidazole-based compounds can serve as precursors for the synthesis of nitrogen-doped carbon materials. mdpi.com These materials have shown promise in applications such as catalysis and energy storage. Pyrolysis of polymers or MOFs derived from 1-(1H-imidazol-2-yl)ethanol could lead to the formation of porous carbons with a high nitrogen content. mdpi.com

The potential applications in advanced materials are summarized in Table 3.

Table 3: Potential Applications of 1-(1H-Imidazol-2-yl)ethanol Derivatives in Advanced Materials

| Material Type | Key Functional Group | Potential Application |

| Polymers | Hydroxyl group for polymerization/grafting | Proton exchange membranes, bioactive materials |

| Metal-Organic Frameworks | Imidazole nitrogen as ligand | Gas storage, separation, catalysis |

| Functional Coatings | Imidazole ring for metal coordination | Antifouling coatings |

| Nitrogen-Doped Carbons | Imidazole ring as nitrogen source | Catalysis, energy storage |

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-Imidazol-2-yl)ethanol hydrochloride?

The compound can be synthesized via substitution or condensation reactions involving imidazole derivatives. For example, hydroxylation of 2-(1H-imidazol-2-yl)ethyl halides using aqueous HCl under reflux conditions is a standard method. Alternatively, condensation of imidazole-2-carboxaldehyde with reducing agents like sodium borohydride followed by HCl treatment yields the hydrochloride salt. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products like over-oxidized imidazole aldehydes .

Q. How can researchers confirm the structural integrity of 1-(1H-Imidazol-2-yl)ethanol hydrochloride?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR should show characteristic peaks for the imidazole ring protons (δ 6.8–7.2 ppm) and the ethanol moiety (δ 3.6–4.2 ppm for CHOH). -NMR confirms the carbon backbone.

- X-ray Crystallography: Programs like SHELXL ( ) refine crystal structures to validate bond lengths and angles, particularly for the imidazole ring and ethanol group .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should display the molecular ion peak at m/z 134.56 (CHClNO) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Ethanol-water mixtures (70:30 v/v) at 4°C are commonly used. Slow evaporation under reduced pressure yields high-purity crystals. Avoid DMSO or DMF due to strong coordination with the imidazole nitrogen, which complicates recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism in the imidazole ring or residual solvents. Strategies include:

- Variable Temperature NMR: Probe tautomeric shifts by analyzing spectra at 25°C vs. −40°C.

- Deuterated Solvent Screening: Compare data in DO vs. DMSO-d to identify solvent-induced artifacts.

- Complementary Techniques: Pair NMR with X-ray diffraction (using SHELXL refinement) for unambiguous assignment .

Q. What reaction mechanisms underpin the compound’s role in enzyme inhibition studies?

The imidazole ring acts as a Lewis base, coordinating with metal ions (e.g., Zn) in enzyme active sites. The ethanol group facilitates hydrogen bonding with catalytic residues, as seen in similar imidazole derivatives (). Kinetic assays (e.g., IC determination via fluorescence quenching) and molecular docking simulations are critical for elucidating inhibition pathways .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic Conditions (pH < 3): Protonation of the imidazole nitrogen enhances solubility but may degrade the ethanol moiety via dehydration.

- Neutral/Basic Conditions (pH 7–12): The compound undergoes hydrolysis, forming imidazole-2-carboxaldehyde. Stability studies using HPLC-PDA at 25°C show a half-life of <24 hours at pH 10 .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during imidazole functionalization.

- Catalytic Optimization: Pd/C or Raney Ni catalysts enhance reduction steps while minimizing side reactions.

- In Situ Monitoring: FTIR tracks intermediate formation (e.g., aldehyde peaks at 1700 cm) to adjust reaction parameters dynamically .

Data Analysis and Application Questions

Q. How can researchers leverage crystallographic data to predict biological activity?

Crystal structures refined with SHELXL reveal hydrogen-bonding networks and van der Waals interactions critical for target binding. For example, the ethanol group’s orientation in the lattice correlates with its ability to mimic natural substrates in kinase assays ( ). Pair this with QSAR models to prioritize derivatives for testing .

Q. What analytical methods differentiate 1-(1H-Imidazol-2-yl)ethanol hydrochloride from its structural analogs?

- TLC Comparison: Use silica gel plates with ethyl acetate:ammonia (5:1) as the mobile phase. R values vary by substituent position (e.g., 0.35 for the target vs. 0.28 for 1-(2-hydroxyethyl)imidazole) .

- DSC Analysis: Melting points differ significantly: the target compound melts at 210–215°C, while analogs like 2-(1H-imidazol-1-yl)ethanol melt at 185–190°C .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The imidazole ring’s electron-rich C2 position facilitates Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the ethanol group slows reactivity at C4/C5. DFT calculations (B3LYP/6-31G*) and Hammett plots quantify these effects, guiding catalyst selection (e.g., Pd(PPh) vs. Pd(OAc)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.